4-[(Azepan-1-yl)carbonyl]benzylamine
CAS No.: 923120-30-3
Cat. No.: VC21093337
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
* For research use only. Not for human or veterinary use.
![4-[(Azepan-1-yl)carbonyl]benzylamine - 923120-30-3](/images/no_structure.jpg)
Specification
CAS No. | 923120-30-3 |
---|---|
Molecular Formula | C14H20N2O |
Molecular Weight | 232.32 g/mol |
IUPAC Name | [4-(aminomethyl)phenyl]-(azepan-1-yl)methanone |
Standard InChI | InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 |
Standard InChI Key | RLJLVHNJZPGEBL-UHFFFAOYSA-N |
SMILES | C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Canonical SMILES | C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Introduction
4-[(Azepan-1-yl)carbonyl]benzylamine is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It features an azepan-1-yl group and a carbonyl-benzylamine moiety, which are significant in medicinal chemistry due to their presence in various bioactive molecules. The azepan-1-yl group is found in many pharmaceuticals, while the carbonyl-benzylamine moiety serves as a common linker in drug design.
Biological Activity and Potential Applications
Preliminary studies suggest that compounds with similar structures to 4-[(Azepan-1-yl)carbonyl]benzylamine may exhibit various biological activities, although detailed mechanisms remain to be fully elucidated. The presence of the azepan ring distinguishes this compound from others, potentially imparting unique steric and electronic properties that influence its reactivity and biological interactions.
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(Azetidinocarbonyl)benzylamine | Contains an azetidine ring instead of azepane | May exhibit different reactivity profiles |
Benzylamide | Simple amide structure without cyclic component | Lacks complex cyclic interactions |
4-(Piperidinocarbonyl)benzylamine | Contains a piperidine ring | Potentially different biological activity |
4-(Morpholinocarbonyl)benzylamine | Contains a morpholine ring | Unique solubility characteristics |
Research Findings and Future Directions
Interaction studies involving 4-[(Azepan-1-yl)carbonyl]benzylamine focus on its binding affinity to various biological targets, including enzymes and receptors. Techniques such as spectroscopy and chromatography are often employed to understand the pharmacodynamics and pharmacokinetics of the compound. Further research is needed to explore its therapeutic potential and to develop derivatives with enhanced efficacy and reduced side effects.
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